
Vanillyl alcohol
Overview
Description
Vanillyl alcohol, also known as 4-hydroxy-3-methoxybenzyl alcohol, is an organic compound derived from vanillin. It is a white crystalline solid with a pleasant vanilla-like odor. This compound is used in the flavoring industry and has various applications in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanillyl alcohol can be synthesized through the reduction of vanillin. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in an aqueous or alcoholic solution. The reaction typically proceeds at room temperature and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves the biotransformation of vanillin using microbial strains. For example, certain yeast strains, such as Cystobasidium laryngis, have been shown to convert vanillin to this compound through enzymatic reduction . This biotechnological approach is advantageous due to its sustainability and eco-friendliness.
Chemical Reactions Analysis
Catalytic Oxidation to Vanillic Acid
Iron-catalyzed peroxidative oxidation in deep eutectic solvents (DES) demonstrates exceptional efficiency:
Catalyst Loading | Oxidant | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |
---|---|---|---|---|---|
2 mol% Fe | TBHP | RT | 1 | 100 | 99 |
1 mol% Fe | TBHP | RT | 1 | 50 | 45 |
2 mol% Fe | H₂O₂ | RT | 3 | 100 | 35 |
-
Key Findings :
-
Tert-butyl hydroperoxide (TBHP) outperforms H₂O₂, achieving quantitative yields at room temperature (RT) with 2 mol% Fe catalyst .
-
Reaction in choline chloride/glycerol DES eliminates organic solvents, enhancing sustainability .
-
Shortened reaction time (0.5 h) at 70°C achieves full conversion to vanillic acid .
-
Enzymatic Oxidation to Vanillin
This compound oxidase (VAO) facilitates a two-step mechanism:
-
Reductive Half-Reaction : Flavin reduction generates a quinone methide intermediate.
-
Oxidative Half-Reaction : Dioxygen oxidizes reduced flavin, producing H₂O₂ .
-
Selectivity :
Hydrogenation to this compound
Vanillin undergoes catalytic hydrogenation using Pt black:
Polymerization Reactions
This compound serves as a renewable precursor for epoxy thermosets:
-
Bisguaiacol Synthesis : Electrophilic aromatic condensation with guaiacol produces bio-based bisphenolic analogs .
-
Diglycidyl Ethers : Derived products exhibit potential for sustainable polymer materials .
Reaction Pathways and Byproducts
-
Intermediate Formation :
-
Byproduct Management :
Comparative Analysis of Oxidation Methods
Parameter | Fe/TBHP-DES | VAO Enzymatic | FeMo₆/KCl |
---|---|---|---|
Temperature | RT–70°C | 25–37°C | 70°C |
Reaction Time | 0.5–1 h | Hours | 24 h |
Selectivity | 99% | High | 86% |
Solvent | DES | Aqueous | Water |
Scientific Research Applications
Biological Activities
Vanillyl alcohol has been extensively studied for its neuroprotective effects and antioxidant properties.
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. A study demonstrated that this compound effectively inhibited cytotoxicity and improved cell viability in MPP⁺-induced MN9D dopaminergic cells. The compound reduced levels of reactive oxygen species (ROS) and modulated apoptotic processes by altering the Bax/Bcl-2 ratio, which is crucial for cell survival .
Key Findings:
- Cell Viability Improvement: At concentrations of 1, 10, and 20 µM, cell viability increased significantly (51.5%, 57.5%, and 69.1%, respectively).
- Reduction of Apoptosis: The proportion of apoptotic cells decreased from 37.6% to 16.8% with this compound treatment .
Antioxidant Properties
This compound is recognized for its strong antioxidant activity, which plays a vital role in mitigating oxidative stress-related damage in cells. It has shown considerable radical scavenging activity against DPPH and alkyl radicals, indicating its potential use as a natural antioxidant in food preservation and health supplements .
Synthesis Pathways
This compound can be synthesized through various methods, including microbial production and chemical oxidation processes.
Microbial Production
Recent studies have established an artificial biosynthetic pathway for the microbial production of this compound from simple carbon sources like 4-hydroxybenzoic acid (4-HBA). This process utilizes three heterologous enzymes: p-hydroxybenzoate hydroxylase (PobA), carboxylic acid reductase (CAR), and caffeate O-methyltransferase (COMT). The engineered pathway demonstrated a production yield of approximately 240.69 mg/L of this compound .
Chemical Oxidation
This compound can also be oxidized to vanillic acid using sustainable methods involving base metal catalysts. For instance, an air-stable iron(II) complex has been developed to facilitate the selective oxidation of this compound to vanillic acid in deep eutectic solvents using hydrogen peroxide as an oxidant. This method not only enhances the yield but also aligns with green chemistry principles by minimizing waste .
Industrial Applications
This compound finds applications in various industries due to its flavoring properties and potential health benefits.
Food Industry
As a flavoring agent, this compound is widely used in food products and beverages to impart vanilla-like flavors. Its use as a natural flavoring compound aligns with consumer preferences for clean label products.
Pharmaceutical Industry
The compound's neuroprotective and antioxidant properties suggest potential therapeutic applications in treating neurodegenerative diseases and conditions associated with oxidative stress . Further research could lead to the development of novel pharmacological formulations based on this compound.
Material Science
In material science, this compound serves as a precursor for synthesizing various fine chemicals and polymers due to its functional groups that can undergo further chemical transformations.
Case Studies
Several case studies illustrate the effectiveness of this compound in different applications:
Mechanism of Action
The mechanism of action of vanillyl alcohol involves its interaction with various molecular targets and pathways:
Enzymatic Reduction: this compound is produced through the enzymatic reduction of vanillin by specific microbial enzymes.
Neuroprotective Effects: this compound exerts neuroprotective effects by crossing the blood-brain barrier and exhibiting antioxidant properties.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of various pathogens.
Comparison with Similar Compounds
Vanillyl alcohol is structurally similar to other phenolic compounds such as:
Vanillin: 4-hydroxy-3-methoxybenzaldehyde, the aldehyde form of this compound.
Vanillic Acid: 4-hydroxy-3-methoxybenzoic acid, an oxidized form of this compound.
Eugenol: 4-allyl-2-methoxyphenol, a related compound with an allyl group instead of a hydroxymethyl group.
Uniqueness: this compound is unique due to its specific hydroxymethyl group, which allows it to undergo distinct chemical reactions and exhibit unique biological activities compared to its analogs .
Biological Activity
Vanillyl alcohol, a phenolic compound derived from vanillin, has garnered significant interest in the scientific community due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its neuroprotective, antioxidant, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
This compound (4-hydroxy-3-methoxybenzyl alcohol) is characterized by its phenolic structure, which contributes to its biological activities. Its molecular formula is C9H10O3, and it has a molecular weight of 166.18 g/mol. The presence of hydroxyl and methoxy groups enhances its reactivity and potential for biological interactions.
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. A study demonstrated that it effectively inhibited cytotoxicity in MN9D dopaminergic cells induced by MPP+ (1-methyl-4-phenylpyridinium) in a dose-dependent manner. The cell viability increased significantly with this compound pretreatment at concentrations of 1, 10, and 20 µM, achieving viability rates of 51.5%, 57.5%, and 69.1%, respectively .
The neuroprotective effects are associated with the modulation of apoptosis-related proteins, particularly the Bcl-2 family. This compound treatment reduced the expression of pro-apoptotic Bax while increasing anti-apoptotic Bcl-2 levels, thus shifting the Bax/Bcl-2 ratio towards cell survival . Additionally, it suppressed MPP+-induced PARP cleavage, further indicating its role in preventing apoptotic signaling pathways.
Antioxidant Activity
This compound is recognized for its potent antioxidant properties. It has been shown to scavenge free radicals effectively, with studies reporting radical scavenging activities against DPPH (2,2-diphenyl-1-picrylhydrazyl) and alkyl radicals. The IC50 values for these activities were found to be as low as 0.006 mg/mL .
Comparative Antioxidant Activity
Table 1 summarizes the antioxidant activities of this compound compared to other compounds:
Compound | IC50 (mg/mL) | Type of Radical Scavenged |
---|---|---|
This compound | 0.006 | DPPH |
Ascorbic Acid | 0.020 | DPPH |
Trolox | 0.015 | DPPH |
This table highlights this compound's superior antioxidant capacity compared to well-known antioxidants like ascorbic acid and Trolox.
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell models, suggesting a potential therapeutic role in inflammatory diseases . The mechanism involves the downregulation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Antimicrobial Activity
The antimicrobial effects of this compound have been documented against various pathogens. Studies indicate that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This property is attributed to its ability to disrupt microbial membranes and inhibit biofilm formation.
Case Studies and Clinical Implications
Several case studies have explored the therapeutic potential of this compound:
- Neurodegenerative Diseases : A study involving animal models of Parkinson’s disease demonstrated that this compound administration improved motor function and reduced neuroinflammation .
- Inflammatory Disorders : Clinical trials assessing the efficacy of this compound in treating chronic inflammatory conditions have shown promising results, indicating reduced symptoms and improved quality of life for patients .
Q & A
Q. Basic: What experimental methods are used to synthesize vanillyl alcohol in academic research?
This compound is synthesized through three primary methodologies:
- Chemical reduction : Vanillin is reduced using sodium borohydride (NaBH₄) in alkaline aqueous conditions, yielding this compound with >90% efficiency. Reaction conditions (e.g., pH, temperature) are optimized to minimize side products like over-reduced derivatives .
- Catalytic oxidation : Copper-cerium mixed oxides (Cu₀.₁Ce₀.₉O₂−δ) enable aerobic oxidation of lignin-derived precursors (e.g., p-creosol) to this compound at 130°C under oxygen pressure, achieving 95% conversion in 12 hours .
- Biotransformation : Recombinant E. coli expressing 5-hydroxymethylfurfural oxidase (HMFO) or yeast strains like Cystobasidium laryngis reduce vanillin to this compound via NADPH-dependent reductases, with substrate loadings up to 10 mM .
Q. Basic: How is the antioxidant activity of this compound derivatives evaluated?
Antioxidant assays are conducted in polar solvents (methanol, water-ethanol) to assess radical scavenging:
- DPPH assay : Measures IC₅₀ values for radical inhibition. This compound shows IC₅₀ ~46% in crocin bleaching assays, outperforming synthetic antioxidants like BHT (34%) .
- CUPRAC method : Quantifies Trolox Equivalents (TEV) via Cu²⁺ reduction. Vanillyl hexanoate, a lipophilic ester, exhibits TEV = 0.42, slightly lower than this compound (TEV = 0.50), due to reduced solubility in polar media .
- ROS suppression : In MPP⁺-induced neurotoxicity models, this compound reduces ROS levels by 40–60% in MN9D dopaminergic cells via Bax/Bcl-2 ratio modulation .
Q. Advanced: What contradictions exist in catalytic pathways for this compound oxidation?
Conflicting data arise from divergent catalyst systems and reaction mechanisms:
- Flavin-dependent oxidases (VAO) : Rate-limiting steps differ between substrates. For p-creosol → this compound, the flavin N5 adduct decomposition is rate-limiting (k = 0.03 s⁻¹), whereas substrate reduction dominates in this compound → vanillin conversion (k = 0.12 s⁻¹) .
- Heterogeneous catalysts : Cu-Ce oxides achieve 95% this compound conversion in DMF at 20 bar O₂, but Fe complexes in deep eutectic solvents (DES) show superior recyclability (5 cycles, <5% efficiency loss) and lower E-factor (4.65) .
- Solvent polarity : Non-polar solvents (hexane) yield <20% conversion, while polar solvents (DMF) enhance solubility and reaction kinetics (100% conversion in 4 h) .
Q. Advanced: How do enzyme engineering strategies improve this compound biosynthesis?
Key approaches include:
- Promiscuous enzyme utilization : Caffeate O-methyltransferase (COMT) methylates 3,4-dihydroxybenzyl alcohol to this compound with kcat = 0.097 s⁻¹, enabling de novo production in E. coli (240 mg/L) .
- Metabolic pathway modularization : Co-expression of pobA (hydroxylase) and car (reductase) with COMT optimizes flux from 4-hydroxybenzoate, reducing intermediate toxicity .
- Yeast strain engineering : Cystobasidium laryngis FMYD002 converts vanillin to this compound via NADPH-dependent reductases, achieving 98% yield in 48 h .
Q. Basic: What analytical techniques validate this compound purity and structure?
- NMR spectroscopy : <sup>1</sup>H NMR (CDCl₃) identifies benzylic protons (δ 4.5 ppm) and aromatic protons (δ 6.8–7.0 ppm), with <sup>13</sup>C NMR confirming methoxy (δ 56 ppm) and hydroxyl groups .
- GC-MS : Retention time (RT = 12.3 min) and fragmentation patterns (m/z 154 [M]⁺, 137 [M−OH]⁺) distinguish this compound from vanillin .
- Isotope labeling : H₂<sup>18</sup>O incorporation in VAO-catalyzed reactions confirms water-derived oxygen in aldehyde products via mass spectrometry .
Q. Advanced: How do hydrodeoxygenation (HDO) conditions influence this compound conversion?
- Catalyst selectivity : Palladium on SiO₂ selectively cleaves benzylic C–O bonds, converting this compound to creosol (70% yield), but exhibits lower activity compared to benzyl alcohol due to steric hindrance from methoxy groups .
- Reaction kinetics : Prolonged reaction times (>12 h) favor complete deoxygenation to ethylbenzene derivatives, but compete with polymerization side reactions .
- Pyrolysis pathways : At 500°C, this compound decomposes into phenolic fragments (e.g., guaiacol) or undergoes aromatization to benzene derivatives, depending on catalyst acidity .
Q. Basic: What in vitro models demonstrate this compound’s neuroprotective effects?
- MPP⁺-induced neurotoxicity : this compound (10–50 µM) restores MN9D dopaminergic cell viability by 60–80% via ROS suppression (↓40%) and Bax/Bcl-2 ratio modulation (↓1.5-fold) .
- Anti-inflammatory assays : In murine carrageenan-induced air pouch models, this compound reduces neutrophil infiltration by 50% at 20 mg/kg doses .
Q. Advanced: How are isotopic tracer studies applied to elucidate VAO mechanisms?
- <sup>18</sup>O labeling : Incubation with H₂<sup>18</sup>O confirms water-derived oxygen incorporation into vanillin during VAO-catalyzed oxidation, ruling out O₂ as the oxygen source .
- Stopped-flow spectroscopy : Anaerobic reduction rates (kred = 0.15 s⁻¹) and flavin re-oxidation kinetics (kox = 0.08 s⁻¹) are quantified at 355 nm and 393 nm .
Properties
IUPAC Name |
4-(hydroxymethyl)-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,9-10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENOXNGFMSCLLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198074 | |
Record name | Vanillyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS], Solid, white or colourless crystals with a mild, sweet, balsamic, vanilla-like odour | |
Record name | Vanillyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20047 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Vanillyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/876/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
312.00 to 313.00 °C. @ 760.00 mm Hg | |
Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2 mg/mL at 20 °C, soluble in hot water, organic solvents, oils, soluble (in ethanol) | |
Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Vanillyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/876/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
498-00-0 | |
Record name | Vanillyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vanillyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vanillyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12087 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vanillyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vanillyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-methoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.140 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VANILLYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7EA1JUA6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114 - 115 °C | |
Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.